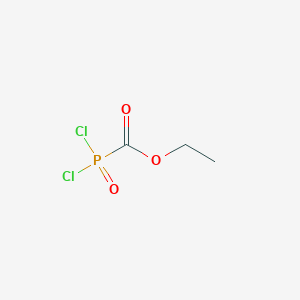

Ethyl Dichlorophosphorylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylphosphonoformate, also known as ethyl diethoxyphospinylformate, is an organophosphorus compound with the molecular formula (C2H5O)2P(O)COOC2H5. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in both academic and industrial settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylphosphonoformate can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)COOC}_2\text{H}_5 + 3 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of ethylphosphonoformate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethylphosphonoformate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphonates.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonoformates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethylphosphonoformate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as an inhibitor in biochemical assays.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mécanisme D'action

The mechanism by which ethylphosphonoformate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphonoformate group to various substrates, thereby modifying their chemical properties. This reactivity is particularly useful in the inhibition of enzymes and the modification of biomolecules.

Molecular Targets and Pathways: Ethylphosphonoformate targets enzymes that are involved in phosphorylation processes. By inhibiting these enzymes, it can disrupt various biochemical pathways, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Phosphonoformate: A simpler analog with similar reactivity.

Phosphonoacetate: Another related compound with similar applications.

Phosphinates: Compounds with similar phosphorus-containing functional groups.

Uniqueness: Ethylphosphonoformate is unique due to its ethoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and as a versatile reagent in various chemical reactions.

Activité Biologique

Ethyl dichlorophosphorylformate (EDCPF) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of EDCPF, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C4H6Cl2O4P

- Molecular Weight : 211.97 g/mol

- IUPAC Name : Ethyl dichlorophosphoryl formate

-

Structural Formula :

O C O P Cl 2 OCC

EDCPF acts primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, particularly DNA and proteins. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : EDCPF can bind to enzymes, inhibiting their function and altering metabolic pathways.

- Induction of Apoptosis : By modifying cellular components, EDCPF may trigger programmed cell death in cancer cells, making it a candidate for antineoplastic therapies .

Anticancer Activity

One notable study investigated the anticancer effects of EDCPF on various cancer cell lines. The results indicated that EDCPF exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study found that treatment with EDCPF resulted in:

- Cell Cycle Arrest : A notable increase in cells at the G2/M phase, indicating disruption in the normal cell cycle progression.

- Increased Apoptosis : Flow cytometry analyses revealed a higher percentage of apoptotic cells post-treatment with EDCPF compared to control groups .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of EDCPF. In vitro studies demonstrated that EDCPF could protect neuronal cells from oxidative stress-induced damage. Key findings included:

- Reduction in Reactive Oxygen Species (ROS) : Cells treated with EDCPF showed lower levels of ROS compared to untreated controls.

- Enhanced Cell Viability : Neuronal cells exhibited improved survival rates when exposed to neurotoxic agents in the presence of EDCPF .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | 211.97 g/mol | Alkylation of biomolecules | Anticancer, neuroprotective |

| Chlorambucil | 278.17 g/mol | Alkylation, primarily affects DNA | Anticancer |

| Cisplatin | 300.05 g/mol | DNA cross-linking | Anticancer |

Propriétés

Formule moléculaire |

C3H5Cl2O3P |

|---|---|

Poids moléculaire |

190.95 g/mol |

Nom IUPAC |

ethyl dichlorophosphorylformate |

InChI |

InChI=1S/C3H5Cl2O3P/c1-2-8-3(6)9(4,5)7/h2H2,1H3 |

Clé InChI |

MPTKFBJYKPUIGE-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)P(=O)(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.